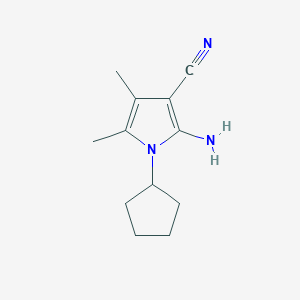

2-amino-1-cyclopentyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Description

2-Amino-1-cyclopentyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile (CAS: 103026-11-5) is a pyrrole-3-carbonitrile derivative characterized by a cyclopentyl group at the 1-position, methyl substituents at positions 4 and 5, and a carbonitrile group at position 2. Its structure (C₁₂H₁₇N₃) suggests moderate lipophilicity, influenced by the cyclopentyl group, which may enhance membrane permeability in biological systems.

Properties

IUPAC Name |

2-amino-1-cyclopentyl-4,5-dimethylpyrrole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3/c1-8-9(2)15(10-5-3-4-6-10)12(14)11(8)7-13/h10H,3-6,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPBETDTKPAOTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C#N)N)C2CCCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-cyclopentyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of cyclopentanone with malononitrile in the presence of ammonium acetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethylformamide (DMF).

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-cyclopentyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can modify the nitrile group to form amines or other reduced products.

Substitution: The amino and nitrile groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Amino-1-cyclopentyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-amino-1-cyclopentyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The cyclopentyl and dimethyl groups may affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison

Key structural variations among pyrrole-3-carbonitrile derivatives occur at the 1-position substituent and additional functional groups. Below is a comparative analysis:

Key Observations :

- Lipophilicity : The cyclopentyl group in the target compound balances lipophilicity better than bulky aryl groups (e.g., mesityl) or polar furans .

- Electronic Effects : Electron-withdrawing groups (e.g., dichlorobenzyl) may enhance electrophilicity at the carbonitrile group, influencing reactivity .

Insights :

Physicochemical Properties

Melting points and stability reflect structural differences:

Trends :

- Bulky substituents (e.g., mesityl) likely increase melting points due to enhanced crystallinity.

- Heterocyclic substituents (e.g., furan) may reduce thermal stability .

Biological Activity

2-Amino-1-cyclopentyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile (CAS No. 103026-11-5) is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C12H17N3

- Molecular Weight : 203.28 g/mol

- CAS Number : 103026-11-5

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an antitumor agent and its interaction with specific biological targets.

Antitumor Activity

Research indicates that compounds with a similar pyrrole structure exhibit significant antitumor effects. For instance, studies on related pyrrole derivatives have shown inhibitory activity against various cancer cell lines by targeting receptor tyrosine kinases (RTKs) such as EGFR and VEGFR2. These compounds can disrupt ATP-binding domains, leading to reduced tumor growth and proliferation .

Table 1: Antitumor Activity of Pyrrole Derivatives

| Compound | Target | IC50 (µM) | Effect |

|---|---|---|---|

| 2-Amino-1-cyclopentyl... | EGFR | TBD | Inhibitory |

| 4-Amino-3-chloro... | VEGFR2 | TBD | Inhibitory |

| 2,5-Dimethylpyrrole | M. tuberculosis | <1 | Bactericidal |

Structure-Activity Relationships (SAR)

The SAR studies on pyrrole derivatives suggest that modifications at specific positions of the pyrrole ring significantly influence their biological activity. For example, the presence of cyclopentyl and dimethyl groups appears to enhance the compound's interaction with target proteins involved in cancer progression .

Key Findings from SAR Studies:

- Cyclopentyl Group : Enhances binding affinity to target receptors.

- Dimethyl Substitution : Increases lipophilicity, improving membrane permeability.

- Amino Group : Essential for biological activity; facilitates hydrogen bonding with target proteins.

Case Studies

Several case studies have highlighted the efficacy of related compounds in preclinical models:

- Inhibition of Tumor Growth : A study demonstrated that a structurally similar compound inhibited the growth of breast cancer cell lines via modulation of signaling pathways associated with cell proliferation and apoptosis .

- Antimycobacterial Activity : Research on 2,5-dimethylpyrroles indicated that derivatives exhibited potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) below 1 µg/mL against resistant strains .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-amino-1-cyclopentyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs), leveraging substituted amines and nitrile precursors. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (60–100°C), and catalysts (e.g., Lewis acids like ZnCl₂). Optimization involves monitoring reaction progress via TLC and adjusting stoichiometric ratios of cyclopentylamine and dimethylpyrrole derivatives. For analogs, IR spectroscopy (ν~2217–2221 cm⁻¹ for C≡N stretch) and NMR (δ~2.1–2.3 ppm for methyl groups) are critical for verifying structural integrity .

Q. How is the crystal structure of pyrrole-3-carbonitrile derivatives validated, and what challenges arise in crystallographic analysis?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Challenges include obtaining high-quality crystals due to hygroscopicity or polymorphism. For example, in related compounds (e.g., 4-dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-pyrrole-3-carbonitrile), intermolecular hydrogen bonds (N–H···O, ~2.8 Å) and π-π stacking interactions stabilize the lattice . Data refinement with programs like SHELX and validation via R-factor (<0.05) are essential .

Q. What spectroscopic techniques are most effective for characterizing substituent effects on the pyrrole core?

- Methodological Answer :

- ¹H/¹³C NMR : Methyl groups at positions 4/5 show upfield shifts (δ~1.9–2.5 ppm for ¹H; δ~15–25 ppm for ¹³C).

- IR Spectroscopy : C≡N stretches (2217–2221 cm⁻¹) and N–H bends (3350–3411 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H]⁺ for C₁₃H₁₈N₃ requires m/z 216.1497) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the regioselectivity of cyclopentyl group substitution in pyrrole derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electron density distribution and frontier molecular orbitals (HOMO-LUMO gaps). For 1-cyclopentyl derivatives, steric hindrance from the cyclopentyl ring directs substitution to the 3-position. Validation involves comparing computed IR/NMR spectra with experimental data .

Q. What strategies resolve contradictions in biological activity data for structurally similar pyrrole-3-carbonitriles?

- Methodological Answer :

- Dose-Response Curves : Test compounds across a concentration gradient (e.g., 1–100 µM) to identify non-linear effects.

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 2-amino-1-benzyl vs. 1-cyclopentyl derivatives) to isolate substituent contributions. For example, cyclopentyl groups enhance lipophilicity (logP ~2.5), impacting membrane permeability .

Q. How can reaction mechanisms for pyrrole ring formation be elucidated using isotopic labeling or kinetic studies?

- Methodological Answer :

- Isotopic Labeling : Introduce ¹⁵N-labeled amines (e.g., ¹⁵N-cyclopentylamine) to track nitrogen incorporation into the pyrrole ring via MS/MS.

- Kinetic Profiling : Monitor intermediates via in-situ FTIR or HPLC to identify rate-determining steps (e.g., imine formation vs. cyclization) .

Q. What are the limitations of current synthetic methods for scaling up pyrrole-3-carbonitriles without compromising yield?

- Methodological Answer : Batch vs. flow chemistry comparisons reveal scalability issues. For example, MCRs in flow reactors improve heat/mass transfer but require precise control of residence time (~30 min) and pressure (1–3 bar). Impurity profiles (e.g., by HPLC-MS) must be monitored to avoid side products like dimerized intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.